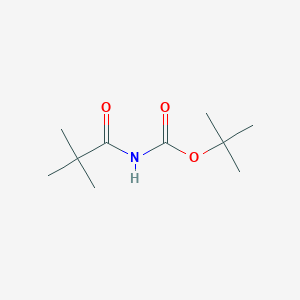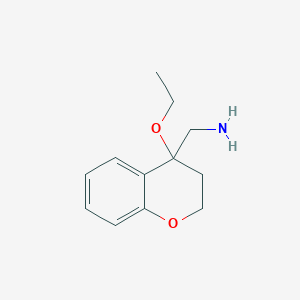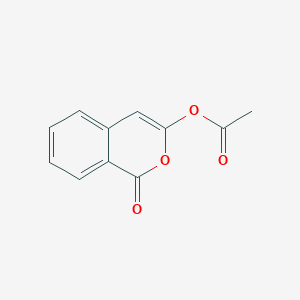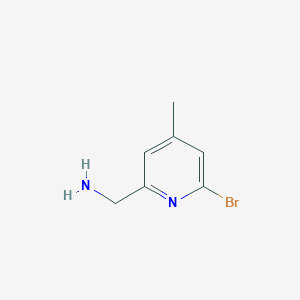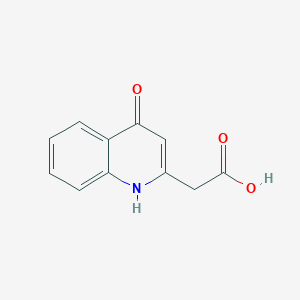
4-Hydroxyquinoline-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyquinoline-2-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and yield.
化学反応の分析
Types of Reactions: 4-Hydroxyquinoline-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and hydroquinoline derivatives .
科学的研究の応用
4-Hydroxyquinoline-2-acetic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Hydroxyquinoline-2-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and repair. This inhibition can lead to antimicrobial and antiviral effects. Additionally, the compound can interact with other cellular pathways, contributing to its broad biological activity .
類似化合物との比較
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Similar in structure but differs in its specific biological activities.
2,4-Dihydroxyquinoline: Exhibits unique biological activities due to the presence of two hydroxyl groups.
Uniqueness: 4-Hydroxyquinoline-2-acetic acid stands out due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other quinoline derivatives. This unique structure allows for diverse applications in various scientific fields .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
2-(4-oxo-1H-quinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChIキー |
QLPRZADSXJBROT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
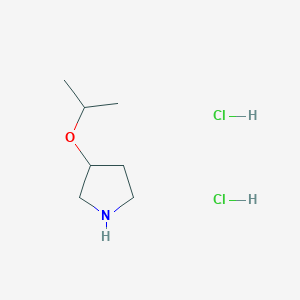
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
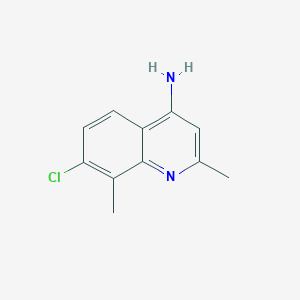
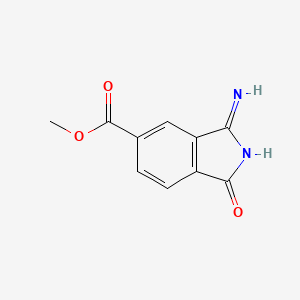
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
